2-Aminopropanamide

Vue d'ensemble

Description

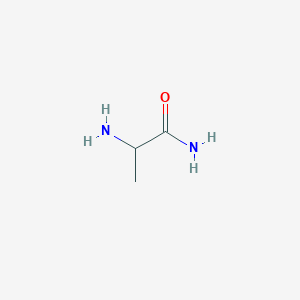

2-Aminopropanamide (CAS 4726-84-5), also known as DL-alaninamide, is a simple organic compound with the molecular formula C₃H₈N₂O and a molecular weight of 88.11 g/mol . It consists of a propionamide backbone with an amino group (-NH₂) at the second carbon. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of anticonvulsants, peptide analogs, and enzyme inhibitors. Its stereoisomers, such as (S)-2-aminopropanamide (L-alaninamide, CAS 7324-05-2) and (R)-2-aminopropanamide (D-alaninamide hydrochloride, CAS 71810-97-4), are critical in chiral drug design .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Aminopropanamide can be synthesized through several methods. One common approach involves the reaction of DL-alanine with ammonia in the presence of water and laccase enzyme. The reaction is carried out at a temperature of 38-40°C for 16-18 hours. After the reaction, the mixture is treated with hydrogen chloride to precipitate the product, which is then filtered and dried .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of (2R)-2-Aminopropanamide hydrochloride from (2R)-2-aminopropionic acid and hydrochloric acid. The product is obtained through crystallization, filtration, and drying .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopropanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides and other derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: 2-Aminopropanamide serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for participation in multiple chemical reactions, including oxidation, reduction, and substitution.

- Reactivity: The compound can undergo oxidation to form oxo compounds and can be reduced to yield primary amines. It also participates in nucleophilic substitution reactions.

2. Biology:

- Amino Acid Metabolism Studies: this compound is utilized in research involving amino acid metabolism and enzyme interactions. Its chiral nature allows it to interact specifically with enzymes, making it a valuable tool for studying enzyme-substrate relationships.

- Cellular Effects: The compound has been shown to influence cellular functions such as signaling pathways and gene expression. It may modulate biochemical activities including nucleic acid and protein synthesis.

3. Medicine:

- Pharmaceutical Development: this compound is involved in the synthesis of various pharmaceuticals, including potential anti-cancer drugs. Its biological activity includes antibacterial, anticonvulsant, and anti-inflammatory properties .

- Mechanisms of Action: The compound's interaction with specific molecular targets can activate or inhibit biochemical pathways critical for therapeutic effects. Research indicates that it may affect cellular processes linked to cancer growth inhibition .

4. Industry:

- Production of Specialty Chemicals: In industrial applications, this compound is used as a building block for more complex molecules and in the production of fine chemicals. Its versatility makes it suitable for various chemical processes.

Case Study 1: Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties through its ability to modulate apoptosis-related pathways in cancer cells. In vitro studies indicated that treatment with this compound resulted in reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes revealed its role as a substrate analog. This research provided insights into the kinetics of enzyme reactions involving amino acid derivatives and highlighted the importance of chirality in biological interactions.

Mécanisme D'action

The mechanism of action of 2-Aminopropanamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural Analogs and Derivatives

PNU-151774E

- Structure: (S)-2-(4-(3-fluorobenzyloxy)benzylamino)propanamide methanesulfonate.

- Key Properties :

- Acts as a sodium channel blocker (IC₅₀ = 8 µM) and inhibits glutamate release .

- Demonstrates anticonvulsant activity with ED₅₀ values of 4.1 mg/kg (mice) and 6.9 mg/kg (rats) in maximal electroshock (MES) tests .

- Higher therapeutic index (78.2 vs. MES) compared to phenytoin (IC₅₀ = 47 µM) and lamotrigine (IC₅₀ = 185 µM) .

- Applications : Broad-spectrum antiepileptic agent with minimal cognitive side effects .

2-Aminopropanediamide (Aminomalonamide)

- Structure : C₃H₇N₃O₂ (CAS 62009-47-6), molecular weight 117.11 g/mol.

- Key Properties :

- Applications : Intermediate in pharmaceutical and polymer chemistry .

Mexiletine Hydrochloride

- Structure: 1-(2,6-Dimethylphenoxy)-2-propanamine hydrochloride.

- Key Properties :

- Applications : Treatment of ventricular arrhythmias and neuropathic pain .

Stereoisomers and Salts

(S)-2-Aminopropanamide (L-Alaninamide)

- CAS : 7324-05-2; molecular weight 88.11 g/mol.

- Key Properties :

(R)-2-Aminopropanamide Hydrochloride (D-Alaninamide HCl)

- CAS : 71810-97-4; molecular weight 124.57 g/mol.

- Key Properties :

2-Aminopropanamide Hydrochloride

- CAS : 80222-96-4; molecular weight 124.57 g/mol.

- Key Properties :

(2R)-2-Amino-N-methoxy-N-methyl-propanamide

- CAS : 114684-51-4; molecular weight 132.16 g/mol.

- Applications : Intermediate in the synthesis of chiral hydroxamates and protease inhibitors .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 4726-84-5 | C₃H₈N₂O | 88.11 | -NH₂, -CONH₂ |

| PNU-151774E | - | C₁₈H₂₀F₂N₂O₃S | 382.43 | -SO₃CH₃, -OCH₂C₆H₄F |

| 2-Aminopropanediamide | 62009-47-6 | C₃H₇N₃O₂ | 117.11 | -CONH₂, -NH₂ |

| Mexiletine HCl | 5370-01-4 | C₁₁H₁₈ClNO | 215.72 | -NH₂, -OCH₂C₆H₃(CH₃)₂ |

Table 2: Pharmacological Activity Comparison

Activité Biologique

2-Aminopropanamide, also known as (S)-2-aminopropanamide hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology. Its diverse biological activities make it a candidate for various therapeutic applications, including antibacterial, anticonvulsant, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₃H₈N₂O

- Molecular Weight : 76.11 g/mol

- IUPAC Name : this compound

This compound features an amine group which plays a crucial role in its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, a series of synthesized compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the terminal groups significantly influenced antibacterial potency. Compounds with specific conformations (e.g., cone and partial cone) displayed enhanced activity compared to their monomeric counterparts .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Structure | Activity Against Gram-positive | Activity Against Gram-negative | Notable Observations |

|---|---|---|---|

| Compound A | Yes | No | High selectivity |

| Compound B | Yes | Yes | Broad-spectrum |

| Compound C | No | Yes | Low toxicity |

Anticonvulsant Properties

The anticonvulsant potential of this compound has been explored through its interaction with voltage-gated sodium channels. Research indicates that this compound exhibits a high binding affinity to sodium channels (Na V 1.6), comparable to known anticonvulsants like phenytoin. In animal models, it demonstrated dose-dependent protection against seizures induced by maximal electroshock and pentylenetetrazole .

Case Study: Anticonvulsant Efficacy

In a study involving rodents, compounds derived from this compound were tested for their efficacy against induced seizures. The results showed a significant reduction in seizure frequency and duration, suggesting that these compounds could serve as effective anticonvulsants through sodium channel blockade .

Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory pathways. It modulates various signaling cascades, including the JAK/STAT pathway and NF-κB signaling, which are critical in inflammatory responses. This modulation suggests potential therapeutic applications in conditions characterized by excessive inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Sodium Channels : Inhibition of neuronal sodium channels contributes to its anticonvulsant effects.

- Bacterial Membranes : Interaction with bacterial membranes disrupts their integrity, leading to cell death.

- Inflammatory Pathways : Modulation of key signaling pathways reduces inflammatory responses.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 2-Aminopropanamide, and how are they optimized for purity?

- Methodological Answer : The synthesis of this compound (CAS 4726-84-5) typically involves amidation or hydrolysis reactions. For example, it can be synthesized via the reaction of 2-aminopropanoic acid derivatives with ammonia under controlled pH and temperature conditions. Key optimization parameters include solvent choice (e.g., aqueous or polar aprotic solvents), reaction time, and catalyst use (e.g., enzymatic catalysts for enantioselective synthesis). Characterization via NMR (e.g., ¹H/¹³C) and LC-MS is critical to confirm purity and structural integrity .

Q. How is this compound characterized spectroscopically, and what data should researchers prioritize?

- Methodological Answer : Researchers should prioritize ¹H NMR (e.g., δ 1.46 ppm for methyl groups in chiral derivatives) and IR spectroscopy (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹). LC-MS (e.g., ESI-MS m/z 88.07 for [M+H]⁺) is essential for verifying molecular weight. For stereoisomers, chiral HPLC or circular dichroism (CD) may be required .

Q. What are the common reaction pathways involving this compound in organic synthesis?

- Methodological Answer : The compound participates in nucleophilic substitution (e.g., amide bond formation), oxidation (e.g., conversion to carboxylic acid derivatives), and reduction (e.g., deamination to propanamide). Reaction conditions such as pH (acidic for hydrolysis) and temperature (e.g., 60–80°C for substitution) must be tailored to avoid side products like imine formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected stereochemistry or byproducts) require systematic analysis. For example, if a substitution reaction yields mixed stereoisomers, control experiments with chiral catalysts or isotopic labeling (e.g., ¹⁵N tracing) can clarify mechanistic pathways. Cross-referencing kinetic data (e.g., Arrhenius plots) with computational models (DFT) is also recommended .

Q. What strategies optimize this compound’s role as a building block in peptide mimetics?

- Methodological Answer : To enhance its utility in peptidomimetics, researchers can modify the amino group via reductive alkylation or introduce fluorinated substituents (e.g., trifluoromethyl groups for metabolic stability). Solid-phase synthesis with Fmoc-protected this compound derivatives allows iterative coupling, while MALDI-TOF/MS monitors stepwise assembly .

Q. How do steric and electronic effects influence this compound’s interactions in enzyme inhibition studies?

- Methodological Answer : Steric hindrance from substituents (e.g., methyl groups) and electronic effects (e.g., electron-withdrawing groups on the amide) can alter binding affinity. Use molecular docking simulations (e.g., AutoDock Vina) paired with IC₅₀ assays (e.g., competitive ELISA) to quantify inhibition. Compare mutant vs. wild-type enzymes to isolate steric/electronic contributions .

Q. What are best practices for ensuring reproducibility in this compound-based pharmacological assays?

- Methodological Answer : Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) and validate assays with positive/negative controls (e.g., known enzyme inhibitors). Report EC₅₀/IC₅₀ values with 95% confidence intervals and use ANOVA for dose-response analyses. Purity must exceed 95% (HPLC) to exclude confounding effects .

Q. Safety & Compliance

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. In case of spills, neutralize with 10% acetic acid before disposal. Avoid aqueous storage at high temperatures (>40°C) to prevent hydrolysis to volatile amines. Structural firefighting gear (NIOSH-approved) is mandatory for bulk quantities .

Q. Data Presentation Guidelines

Q. How should researchers present spectroscopic and pharmacological data for this compound in publications?

- Methodological Answer : Follow IUPAC nomenclature (e.g., (S)-2-Aminopropanamide for chiral forms) and report NMR shifts relative to TMS. For pharmacological data, include dose-response curves, statistical significance (p-values), and replicate numbers (n ≥ 3). Use PubChem CID 117466-13-4 for cross-referencing .

Propriétés

IUPAC Name |

2-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMLIDZJXVVKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325499, DTXSID10902420 | |

| Record name | 2-aminopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-84-5 | |

| Record name | Alaninamide, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alaninamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINAMIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A1TLN9SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.